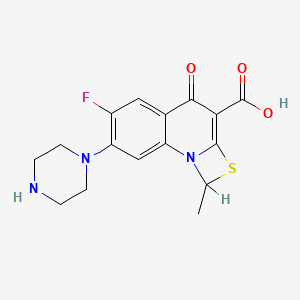
乌利氟沙星
描述
Ulifloxacin is a synthetic antibiotic belonging to the fluoroquinolone class. It is the active metabolite of prulifloxacin, which is a prodrug. Ulifloxacin exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. It is primarily used in the treatment of various bacterial infections, including urinary tract infections, respiratory tract infections, and gastroenteritis.
科学研究应用
Ulifloxacin has several scientific research applications across various fields:
Chemistry: Ulifloxacin is used as a model compound in studies involving the synthesis and characterization of fluoroquinolone antibiotics.
Biology: It is used in microbiological studies to understand the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industry: It is used in the pharmaceutical industry for the development and production of antibacterial drugs.
作用机制
Target of Action
Ulifloxacin, the active form of the prodrug prulifloxacin, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Ulifloxacin inhibits the function of DNA gyrase and topoisomerase IV, thereby preventing the excessive supercoiling of DNA during replication or transcription . This inhibition disrupts normal bacterial cell division, leading to the death of the bacteria .
Biochemical Pathways
Ulifloxacin affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the death of the bacteria.
Pharmacokinetics
Prulifloxacin, the prodrug of ulifloxacin, is metabolized by esterases to ulifloxacin . It has an elimination half-life of 7.7 to 8.9 hours . The drug is excreted through renal and fecal routes . In patients with different degrees of renal impairment, exposure to ulifloxacin increased as renal function decreased due to a lower ulifloxacin clearance .
Result of Action
Ulifloxacin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . It is highly active against various bacterial strains, including Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp . The inhibition of DNA gyrase and topoisomerase IV by ulifloxacin leads to the disruption of DNA replication, resulting in bacterial cell death .
Action Environment
The efficacy and stability of ulifloxacin can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the activity of ulifloxacin . Additionally, the pH, temperature, and presence of organic matter in the environment can also impact the action of ulifloxacin . Therefore, these factors should be considered when using ulifloxacin for treatment.
准备方法
Synthetic Routes and Reaction Conditions: Ulifloxacin is synthesized from prulifloxacin through metabolic processes in the body. Prulifloxacin contains a quinolone skeleton with a four-member ring in the 1, 2 positions, including a sulfur atom to enhance antibacterial activity and an oxodioxolenylmethyl group in the 7-piperazine ring to improve oral absorption . After oral administration, prulifloxacin is absorbed in the upper small intestine and metabolized to ulifloxacin by esterases, mainly paraoxonase, partly in the intestinal membrane and mostly in the portal blood and liver .
Industrial Production Methods: The industrial production of ulifloxacin involves the synthesis of prulifloxacin, followed by its conversion to ulifloxacin through metabolic processes.
化学反应分析
Types of Reactions: Ulifloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antibacterial activity and metabolism in the body.
Common Reagents and Conditions:
Oxidation: Ulifloxacin can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of ulifloxacin can occur in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in ulifloxacin with other groups, often using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various metabolites of ulifloxacin, which are essential for its antibacterial activity and elimination from the body .
相似化合物的比较
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
Comparison: Ulifloxacin is generally more active in vitro than other fluoroquinolones against a variety of clinical isolates of Gram-negative bacteria, including Escherichia coli, Klebsiella spp., Proteus, Providencia, and Morganella spp . It also shows good activity against Gram-positive organisms, including Staphylococcus aureus and Enterococcus spp . Compared to ciprofloxacin, ulifloxacin is two- to fourfold more potent against certain bacterial strains . Its unique structure, with a sulfur atom in the quinolone skeleton and an oxodioxolenylmethyl group in the 7-piperazine ring, enhances its antibacterial activity and oral absorption .
属性
IUPAC Name |
6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQDLLXIBLQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057621 | |
| Record name | Ulifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112984-60-8 | |
| Record name | Ulifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112984-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112984608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ULIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38638H76Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ulifloxacin exert its antibacterial effect?
A1: Ulifloxacin, similar to other fluoroquinolones, acts by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By blocking their activity, Ulifloxacin disrupts essential bacterial processes, ultimately leading to cell death.
Q2: Is there a risk of developing resistance to Ulifloxacin?
A2: While Ulifloxacin generally demonstrates potent activity against various bacteria, the emergence of resistance has been observed [, , , ]. Resistance can arise through mutations in the quinolone resistance-determining regions (QRDR) of the target enzymes, reducing drug binding affinity [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance [, ]. Continuous surveillance is crucial to monitor resistance patterns and guide appropriate therapeutic strategies.
Q3: Does cross-resistance occur with other antibiotics?
A3: Cross-resistance, where resistance to one antibiotic confers resistance to others, can occur within the fluoroquinolone class. Studies have shown that strains resistant to other fluoroquinolones, like levofloxacin or ciprofloxacin, may exhibit reduced susceptibility to Ulifloxacin [, , ]. This highlights the importance of prudent antibiotic use and regular susceptibility testing to ensure treatment efficacy.
Q4: How is Ulifloxacin administered, and what is its active form?
A4: Ulifloxacin is the active metabolite of the prodrug Prulifloxacin [, , , , , , , , , , ]. After oral administration of Prulifloxacin, it's rapidly absorbed and metabolized into Ulifloxacin, which is responsible for the antibacterial action.
Q5: Does Ulifloxacin reach therapeutic concentrations in various tissues?
A5: Ulifloxacin exhibits good tissue penetration, often achieving concentrations exceeding those in plasma [, , , , ]. Research indicates significant distribution into the epithelial lining fluid (ELF) of the lungs, potentially mediated by active transport mechanisms [, ]. This property makes Ulifloxacin promising for treating respiratory infections.
Q6: How is Ulifloxacin eliminated from the body?
A6: Studies in rats suggest that Ulifloxacin is primarily eliminated through biliary excretion []. This process appears to involve transporter proteins like breast cancer resistance protein (BCRP/ABCG2), which contribute to the transport of Ulifloxacin into the bile []. Further research is necessary to fully elucidate the elimination pathways in humans.
Q7: Has Ulifloxacin shown promising activity in laboratory settings?
A7: In vitro studies demonstrate that Ulifloxacin exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including those responsible for urinary tract infections, respiratory infections, and gastroenteritis [, , , , ]. It demonstrates efficacy against multidrug-resistant strains, including ESBL-producing Enterobacteriaceae [].
Q8: Has the efficacy of Ulifloxacin been investigated in animal models?
A8: While extensive in vivo data specific to Ulifloxacin is limited in the provided research, studies using animal models have been conducted on its prodrug, Prulifloxacin. These studies have demonstrated the efficacy of Prulifloxacin in treating various infections, supporting the therapeutic potential of Ulifloxacin [, ].
Q9: Are there clinical trials evaluating the efficacy of Ulifloxacin in humans?
A9: Clinical trials have investigated the use of Prulifloxacin in treating conditions like acute exacerbations of chronic bronchitis, urinary tract infections, and chronic bacterial prostatitis, demonstrating positive results [, ]. This provides valuable clinical evidence supporting the therapeutic benefits of Ulifloxacin.
Q10: What is the molecular formula and weight of Ulifloxacin?
A10: While the provided research doesn't explicitly state the molecular formula and weight of Ulifloxacin, it does mention that the compound has optical isomers []. This information suggests that researchers have determined its structural characteristics, but further investigation is needed to access this data.
Q11: What analytical techniques are employed to study Ulifloxacin?
A11: Various analytical methods have been employed to characterize and quantify Ulifloxacin in different matrices. These include high-performance liquid chromatography (HPLC) coupled with various detection methods like UV [, ], diode array detection (DAD) [], and mass spectrometry (MS/MS) [, ]. These methods are essential for pharmacokinetic studies, stability assessments, and therapeutic drug monitoring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


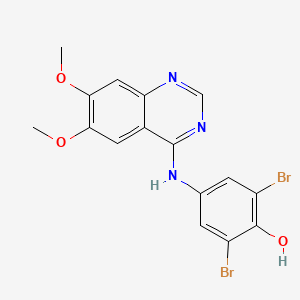
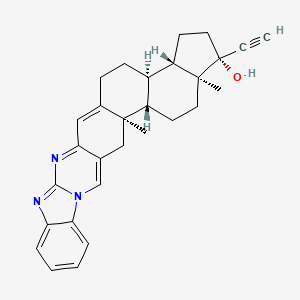
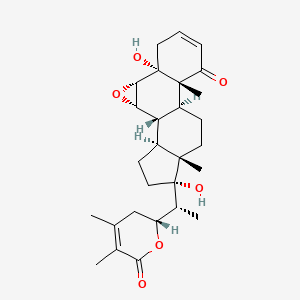
![N-[(3S)-1-({6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indol-2-yl}carbonyl)pyrrolidin-3-yl]-N,N',N'-trimethylpropane-1,3-diamine](/img/structure/B1683313.png)

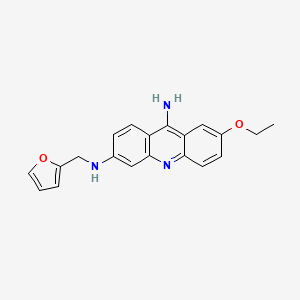
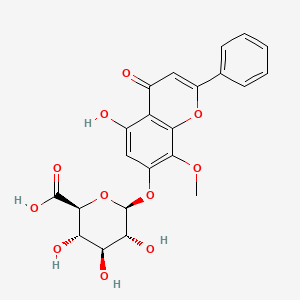
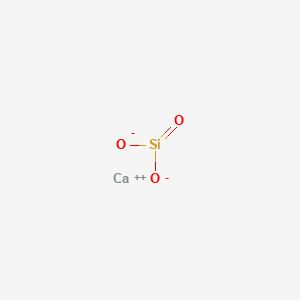
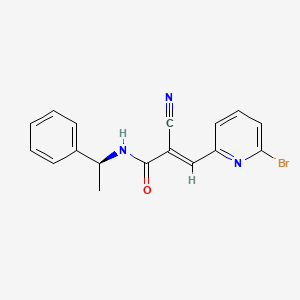
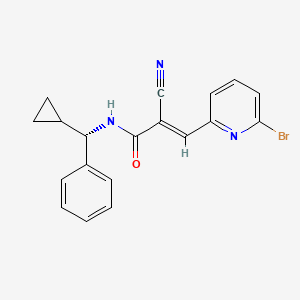
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]methyl]phenyl]methylamino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-tri](/img/structure/B1683324.png)

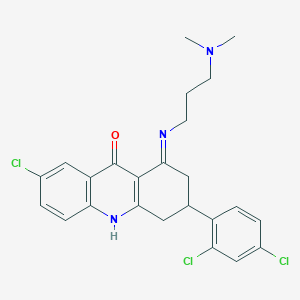
![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)
